molecular formula C14H16ClFN2O3 B5461460 ethyl 4-(4-chloro-2-fluorobenzoyl)-1-piperazinecarboxylate

ethyl 4-(4-chloro-2-fluorobenzoyl)-1-piperazinecarboxylate

Cat. No.: B5461460
M. Wt: 314.74 g/mol
InChI Key: SQTVULSNEGRAKO-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The “4-(4-chloro-2-fluorobenzoyl)” part indicates that a benzoyl group (a benzene ring attached to a carbonyl group) with chlorine and fluorine substituents is attached to the piperazine ring. The “ethyl carboxylate” part suggests that an ethyl group is attached to a carboxylate group (a carbonyl and a hydroxyl group) on the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the benzoyl group with its chlorine and fluorine substituents, and the ethyl carboxylate group. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoyl group and the ethyl carboxylate group. The benzoyl group could undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in various reactions involving the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

ethyl 4-(4-chloro-2-fluorobenzoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O3/c1-2-21-14(20)18-7-5-17(6-8-18)13(19)11-4-3-10(15)9-12(11)16/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTVULSNEGRAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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